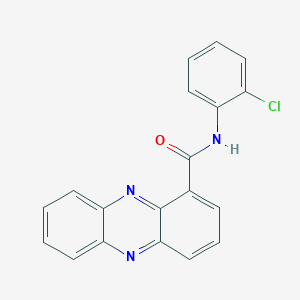

N-(2-chlorophényl)phénazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorophenyl)phenazine-1-carboxamide is a chemical compound with the molecular formula C19H12ClN3O . It is a derivative of phenazine, a nitrogen-containing heterocyclic compound . Phenazine derivatives are known for their broad-spectrum biological activities, including antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic properties .

Synthesis Analysis

The synthesis of phenazine derivatives like N-(2-chlorophenyl)phenazine-1-carboxamide often involves microbial biosynthesis . For instance, a biocontrol bacterium, Pseudomonas chlororaphis HT66, has been engineered to enhance the biosynthesis of phenazine-1-carboxamide (PCN), a phenazine derivative . The yield of PCN by the wild-type strain HT66 was 424.87 mg/L at 24 h .Molecular Structure Analysis

The molecular structure of N-(2-chlorophenyl)phenazine-1-carboxamide can be analyzed using various spectroscopic techniques. For instance, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and characterize the compound .Applications De Recherche Scientifique

- Le N-(2-chlorophényl)phénazine-1-carboxamide (PCN) présente de puissantes propriétés antimicrobiennes. Sa capacité à inhiber la croissance de diverses bactéries et champignons a été étudiée. Des chercheurs ont exploré son potentiel en tant qu'alternative aux antibiotiques conventionnels en raison de l'émergence de souches résistantes aux antibiotiques .

- Des études ont montré que les dérivés du PCN possèdent une activité anticancéreuse. Ces composés inhibent la viabilité cellulaire, la synthèse d'ADN et induisent l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. L'activité redox des molécules de phénazine contribue à leurs effets antitumoraux .

- Le PCN est fortement antagoniste aux phytopathogènes fongiques. Des chercheurs ont conçu des souches bactériennes pour améliorer la biosynthèse du PCN, ce qui en fait une molécule prometteuse pour le biocontrôle en agriculture .

- Les phénazines, dont le PCN, ont été explorées comme composés photosensibilisants pour la PDT. La PDT est une modalité thérapeutique qui endommage la croissance cellulaire anormale (comme le cancer) et inactive les micro-organismes. Le PCN montre des promesses dans ce contexte .

- Des dérivés du PCN ont démontré une activité contre les parasites. Leurs propriétés redox contribuent à leur efficacité à perturber le métabolisme et la survie des parasites .

- Des chercheurs ont étudié les voies biosynthétiques, les mécanismes de régulation et les processus de production liés au PCN. Des stratégies d'ingénierie ont été explorées pour optimiser la production de PCN dans les hôtes microbiens .

Activité antimicrobienne

Potentiel anticancéreux

Agent de biocontrôle contre les phytopathogènes fongiques

Thérapie photodynamique (PDT)

Propriétés antiparasitaires

Stratégies de bioproduction et d'ingénierie

Orientations Futures

The future directions for research on N-(2-chlorophenyl)phenazine-1-carboxamide could involve further exploration of its biological activities and potential applications. For instance, Pseudomonas chlororaphis HT66 could be further modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives .

Mécanisme D'action

Target of Action

N-(2-chlorophenyl)phenazine-1-carboxamide, hereafter referred to as the compound, primarily targets fungal phytopathogens . The compound has been found to be strongly antagonistic to Rhizoctonia solani, a soil-borne fungal pathogen . The compound’s primary targets are the cell wall and cell membrane of the pathogen .

Mode of Action

The compound interacts with its targets by inhibiting their normal functions . It causes changes in the microscopic morphology of R. solani, leading to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . It also causes the cell wall to separate, the subcellular organelles to disintegrate, and the septum to disappear .

Biochemical Pathways

The compound affects several biochemical pathways. It significantly impacts cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . It also affects significant metabolic pathways such as steroid biosynthesis and ABC transporters .

Result of Action

The compound’s action results in significant molecular and cellular effects. It causes the mycelium of R. solani to produce a red secretion and exhibit progressive creeping growth . The compound also leads to significant changes in gene expression, with 6838 differentially expressed genes (DEGs) under treatment, including 291 significant DEGs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound was found to be effective in the rhizosphere of plants, suggesting that it may be influenced by factors such as soil pH, moisture, and temperature . .

Analyse Biochimique

Biochemical Properties

N-(2-chlorophenyl)phenazine-1-carboxamide interacts with various enzymes and proteins. The novel amidase PcnH initiates the degradation of N-(2-chlorophenyl)phenazine-1-carboxamide in Sphingomonas histidinilytica DS-9 . PcnH catalyzes the hydrolysis of the amide bond of N-(2-chlorophenyl)phenazine-1-carboxamide to produce phenazine-1-carboxylic acid (PCA) .

Cellular Effects

The effects of N-(2-chlorophenyl)phenazine-1-carboxamide on cells and cellular processes are complex. It has been found to modify cellular redox states and contribute to biofilm formation . It also serves as an electron shuttle to alternate terminal acceptors and acts as a cell signal that regulates patterns of gene expression .

Molecular Mechanism

The molecular mechanism of action of N-(2-chlorophenyl)phenazine-1-carboxamide involves several steps. The initial step is catalyzed by the amidase PcnH, which hydrolyzes the amide bond of N-(2-chlorophenyl)phenazine-1-carboxamide to produce PCA . Subsequent degradation steps involve PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .

Temporal Effects in Laboratory Settings

The degradation of N-(2-chlorophenyl)phenazine-1-carboxamide by the amidase PcnH is a key step in its metabolism .

Metabolic Pathways

N-(2-chlorophenyl)phenazine-1-carboxamide is involved in several metabolic pathways. The initial degradation step is catalyzed by the amidase PcnH, which hydrolyzes the amide bond of N-(2-chlorophenyl)phenazine-1-carboxamide to produce PCA . Subsequent degradation steps involve PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .

Propriétés

IUPAC Name |

N-(2-chlorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOQQWSFYVWPAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)